![molecular formula C17H11BrClNO B1372365 6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-99-2](/img/structure/B1372365.png)
6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
“6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C17H11BrClNO . It’s a derivative of quinoline, a type of heterocyclic aromatic compound .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride” consists of a benzene ring fused with a pyridine moiety . The InChI string representation of the molecule isInChI=1S/C17H11BrClNO/c1-10-2-4-11(5-3-10)16-9-14(17(19)21)13-8-12(18)6-7-15(13)20-16/h2-9H,1H3
. Physical And Chemical Properties Analysis
The molecular weight of “6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride” is 360.64 g/mol . Other computed properties include a XLogP3-AA of 4.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, an exact mass of 341.00514 g/mol, a monoisotopic mass of 341.00514 g/mol, a topological polar surface area of 50.2 Ų, a heavy atom count of 21, and a complexity of 381 .Scientific Research Applications
Pharmaceutical Research
Quinoline derivatives have been synthesized and evaluated for various therapeutic applications. For instance, some derivatives have been studied for treating osteoarthritis as amino-acetamide inhibitors of aggrecanase-2 .
Antimicrobial Activity
Certain quinoline compounds have shown activity against Mycobacterium tuberculosis , the causative agent of tuberculosis, including multidrug-resistant strains .
Chemical Synthesis
Quinoline compounds are used in proteomics research and can be purchased for laboratory use, indicating their role in chemical synthesis and research applications .
Catalysis
Quinoline derivatives have been used in catalytic processes, such as the hydrogenation of certain quinoline compounds to produce tetrahydroquinoline derivatives .
properties
IUPAC Name |
6-bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c1-10-2-4-11(5-3-10)16-9-14(17(19)21)13-8-12(18)6-7-15(13)20-16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIUEYXETREWMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401204766 | |
Record name | 6-Bromo-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401204766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160264-99-2 | |
Record name | 6-Bromo-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401204766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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